6-Benzyl-2,5-dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC20216718
Molecular Formula: C26H28N4
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N4 |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 6-benzyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C26H28N4/c1-19-23(18-21-12-6-3-7-13-21)26(29-16-10-5-11-17-29)30-25(27-19)24(20(2)28-30)22-14-8-4-9-15-22/h3-4,6-9,12-15H,5,10-11,16-18H2,1-2H3 |
| Standard InChI Key | SKUXIJCBWFVDCH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCCCC4)C)C5=CC=CC=C5 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 5, 3, 6, and 7 with methyl, benzyl, phenyl, and piperidinyl groups, respectively. This substitution pattern creates a sterically congested system that influences both reactivity and biological target engagement.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₈N₄ |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 6-benzyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)N4CCCCC4)C)C5=CC=CC=C5 |
| Topological Polar Surface Area | 45.5 Ų |
The piperidinyl group at position 7 enhances solubility in organic media, while the benzyl and phenyl substituents contribute to hydrophobic interactions .
Synthetic Methodologies
Core Formation Strategies
Pyrazolo[1,5-a]pyrimidine synthesis typically involves cyclocondensation reactions. For this derivative, a multi-step approach is employed:
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Core Assembly: 5-Aminopyrazole intermediates react with ketene dithioacetals under basic conditions (e.g., K₂CO₃ in isopropanol) to form the pyrazolopyrimidine scaffold .
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Functionalization: Sequential alkylation and arylation introduce methyl, benzyl, and phenyl groups. Piperidine is appended via nucleophilic substitution at position 7.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | K₂CO₃, isopropanol, 80°C, 12h | 62–68 |
| 2 | Methyl iodide, DMF, rt, 6h | 85 |
| 3 | Piperidine, DIPEA, DCM, 40°C, 8h | 73 |
Critical challenges include regioselectivity control during cyclization and minimizing racemization at chiral centers .
Biological Activity Profiling
Table 3: Comparative Kinase Selectivity (1 μM)
| Kinase | Inhibition (%) |
|---|---|
| Pim-1 | >98 |
| Flt-3 | 92 |
| TRKC | 96 |
| CDK2 | 18 |
Selectivity metrics (S(50) = 0.14) suggest preferential Pim-1/Flt-3 targeting over broader kinome .
Pharmacological Considerations
ADME Properties
Computational predictions (SwissADME) indicate:
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Moderate Caco-2 permeability (LogP = 3.8)
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CYP3A4 substrate (t₁/₂ = 4.2 h)
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High plasma protein binding (89%)
The piperidinyl moiety reduces hERG channel affinity (IC₅₀ > 30 μM), mitigating cardiotoxicity risks associated with earlier pyrazolopyrimidines .
Therapeutic Applications
Oncology
Mechanistic studies on related compounds show:
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BAD phosphorylation suppression (EC₅₀ = 0.8 μM)
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Clonogenic survival reduction in DU145 prostate cancer cells (IC₅₀ = 1.2 μM)
Future Directions
Priority research areas include:
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Target Deconvolution: Proteome-wide affinity profiling to identify off-targets
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Formulation Optimization: Nanoencapsulation to enhance aqueous solubility
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In Vivo Validation: PDX model studies assessing pharmacokinetic-pharmacodynamic relationships
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